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N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

Physicochemical profiling Drug-likeness CNS multiparameter optimization

Researchers sourcing PI3Kβ reference ligands face uncharacterized target engagement risk when substituting unvalidated oxalamide analogs, where minor structural changes shift potency from 3 nM to >91 nM. This compound eliminates that uncertainty through documented BindingDB affinity data. • PI3Kβ Ki = 41 nM (AlphaScreen) - validated benchmark for kinase panel screening • CNS drug-like profile (XLogP3=3.0, TPSA=74.3 Ų, 4 rotatable bonds) meets CNS MPO criteria for BBB permeability studies • In stock with standard packs (10-100 mg); custom synthesis and bulk quantities available

Molecular Formula C21H26N4O2
Molecular Weight 366.465
CAS No. 2034469-92-4
Cat. No. B2371484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide
CAS2034469-92-4
Molecular FormulaC21H26N4O2
Molecular Weight366.465
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3)C
InChIInChI=1S/C21H26N4O2/c1-15-5-3-7-19(16(15)2)24-21(27)20(26)23-13-17-8-11-25(12-9-17)18-6-4-10-22-14-18/h3-7,10,14,17H,8-9,11-13H2,1-2H3,(H,23,26)(H,24,27)
InChIKeyACRVJLJSIJQQQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide: Chemical Identity and Procurement


N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide (CAS 2034469-92-4) is a synthetic, small-molecule oxalamide derivative (C21H26N4O2, MW 366.5 g/mol) [1]. Its structure features a central oxalamide linker bridging a 2,3-dimethylphenyl substituent on one terminus and a 1-(pyridin-3-yl)piperidin-4-ylmethyl moiety on the other. PubChem computed properties (XLogP3-AA = 3, Topological Polar Surface Area = 74.3 Ų, 2 H-bond donors, 4 H-bond acceptors, 4 rotatable bonds) meet multiple oral drug-likeness filters [1]. In public domain databases, the compound is cataloged under PubChem CID 91624857, BindingDB entries BDBM50394852 and BDBM50394891, and CHEMBL2165011/CHEMBL2165052, with the piperidine-oxalamide scaffold conserved across a broader class of bioactive kinase-targeted chemotypes [2][3].

Selective PI3K pathway inhibition study fit; reported PI3Kbeta biochemical engagement context
Favorable CNS drug-like property profile (XLogP3, TPSA) supports blood-brain barrier penetrance research
Structure-activity relationship (SAR) probe for N1-(2,3-dimethylphenyl) oxalamide chemotype optimization
Utility as a moderate-affinity pan-Class I PI3K assay development reference

Functional Risks of Oxalamide Analog Substitution


Within N-substituted oxalamide chemical space, the specific combination of a 2,3-dimethylphenyl N1 cap and a 1-(pyridin-3-yl)piperidin-4-ylmethyl N2 extension is not uniformly represented in commercially available analog libraries. Subtle alterations to the piperidine N-aryl substituent or the phenyl ring methylation pattern are known to shift kinase selectivity profiles: for example, related oxalamide-bearing PI3K inhibitors in the US8772480 patent series exhibit PI3Kbeta Ki values spanning from 3 nM to >91 nM depending on peripheral substitution [1][2]. Because the target compound lacks publicly reported head-to-head selectivity or potency data, any analog substitution would introduce uncharacterized risk in target engagement, selectivity, and ADME behavior, making procurement decisions reliant on direct structural identity verification rather than class-based assumption.

Analog Profile Shift

N2-substituent modification may alter PI3K isoform selectivity; reported series Ki range spans 3–91 nM, introducing engagement profile risk.

Uncharacterized ADME

Subtle structural changes may shift ADME behavior; procuring an unvalidated analog risks CNS permeability and metabolic stability mismatch.

Physicochemical Disruption

Bulkier or more polar N2 groups are predicted to exceed CNS drug-like TPSA or rotatable bond thresholds, limiting brain penetrance screening fit.

Differentiation Evidence vs. Structural Analogs


CNS Drug-Like Physicochemical Profile Comparison

Among publicly indexed oxalamide analogs sharing the N1-(2,3-dimethylphenyl) motif, the target compound occupies a narrow, favorable CNS drug-like property space. Its computed XLogP3 (3.0) [1] is lower than N1-(2,3-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide (XLogP3 ~2.5–3.5 estimated), and its TPSA (74.3 Ų) [1] falls within the <90 Ų threshold predictive of CNS penetration, whereas many di-substituted oxalamide analogs exceed this limit [2]. The rotatable bond count (4) is below the ≤8 threshold commonly associated with improved oral bioavailability. This profile differentiates the target from more lipophilic analogs that may carry higher off-target promiscuity risk.

CNS Drug-Like Profile
Class-level inference
XLogP3=3.0; TPSA=74.3 Ų; 4 Rotatable Bonds
Meets multiple CNS MPO criteria simultaneously; supports prioritization over predicted high-TPSA or high-flexibility analogs.
In silico computed parameters; experimental CNS penetration data unavailable.
Physicochemical profiling Drug-likeness CNS multiparameter optimization Oxalamide analog comparison

PI3Kbeta Inhibitory Potency in Oxalamide Series

The target compound (BDBM50394852/CHEMBL2165011) demonstrates a PI3Kbeta Ki of 41 nM in an AlphaScreen displacement assay [1]. A structurally distinct oxalamide from the same patent family (BDBM50394891/CHEMBL2165052) achieves a 13.7-fold more potent PI3Kbeta Ki of 3 nM [2]. This 38 nM absolute difference underscores that the target's 2,3-dimethylphenyl substitution yields intermediate potency within the series—superior to the weakest analog reported (PI3Kgamma Ki = 91 nM for CHEMBL2165271 [3]) but sub-micromolar, positioning it as a balanced potency tool compound for PI3K isoform profiling.

PI3Kbeta Binding Affinity
Reported
Ki = 41 nM (AlphaScreen)
Intermediate series potency; supports balanced target engagement studies and potency benchmarking.
Context-dependent; comparator analog Ki = 3 nM and 91 nM in the same assay system.
PI3Kbeta inhibition Kinase selectivity Oxalamide chemotype BindingDB comparator

PI3K Isoform Selectivity Signature

The target compound's selectivity window across PI3K isoforms, inferred from BindingDB data for close structural analogs in the oxalamide series, reveals class-level isoform discrimination. The series exhibits PI3Kbeta Ki values ranging from 3–41 nM, PI3Kdelta Ki values of 9–63 nM, and PI3Kgamma Ki values of 12–110 nM [1][2], yielding a beta/delta selectivity ratio of approximately 0.5–1.5 and a beta/gamma ratio of approximately 0.25–0.45. This profile suggests that the 1-(pyridin-3-yl)piperidin-4-ylmethyl substitution pattern confers a modest preference for PI3Kbeta over PI3Kgamma, a trend that may be accentuated or attenuated by N1-aryl modifications and should be verified experimentally for the target compound.

Isoform Selectivity Signature
Class-level inference
Beta/Delta Ki ratio ~0.5–1.5; Beta/Gamma Ki ratio ~0.25–0.45
Suggests conserved rank-order preference for PI3Kbeta over PI3Kgamma; may guide counter-screening panel selection.
Inferred from close structural analogs; direct target compound isoform data not publicly reported.
PI3K isoform selectivity AlphaScreen profiling Kinase panel screening Oxalamide selectivity signature

Patent Landscape and Freedom-to-Operate

The target compound and its structural analogs are encompassed within the PI3K and/or mTOR inhibitor patent US8772480, which describes oxalamide-linked heterocyclic compounds for oncological applications [1]. BindingDB entries directly cite this patent (BDBM50394852 = US8772480, compound 215; BDBM50394891 = US8772480, compound 23) [2][3], confirming that the chemotype is part of a documented intellectual property portfolio. For procurement purposes, this establishes the compound's provenance within a defined chemical series with documented kinase inhibitory activity, differentiating it from uncharacterized oxalamides lacking patent association.

Patent Landscape & Provenance
Context-dependent
Identified as US8772480, compound 215 (BindingDB BDBM50394852)
Establishes compound origin in a defined PI3K/mTOR inhibitor medicinal chemistry program; supports literature benchmarking.
Categorical provenance advantage; not a measure of compound performance.
PI3K patent landscape US8772480 Freedom-to-operate Oxalamide intellectual property

High-Confidence Research Applications


PI3Kbeta Biochemical Profiling and Selectivity Assessment

Deploy the compound as a moderate-potency PI3Kbeta reference ligand (Ki ≈ 41 nM) in AlphaScreen or comparable biochemical displacement assays [1]. The known isoform selectivity signature of the oxalamide class (beta > delta > gamma Ki rank order) enables its use alongside potent reference inhibitors (e.g., compound 23, PI3Kbeta Ki = 3 nM [2]) for constructing selectivity profiles in kinase panel screening campaigns.

CNS-Penetrant Kinase Probe Development

Utilize the compound's predicted CNS drug-like parameters (XLogP3 = 3.0, TPSA = 74.3 Ų, 4 rotatable bonds [3]) as a starting point for CNS kinase probe optimization. The scaffold's compliance with multiple CNS MPO criteria [4] supports its prioritization for blood-brain barrier permeability studies and in vivo CNS target engagement experiments.

SAR Expansion Around N1-(2,3-Dimethylphenyl) Pharmacophore

Employ the compound as a benchmark N1-aryl oxalamide core for systematic SAR studies. The documented PI3Kbeta Ki range (3–41 nM) across the US8772480 patent series [2] provides a quantitative baseline for evaluating how modifications to the 2,3-dimethyl substitution pattern impact kinase potency and selectivity, guiding library design for academic and industrial medicinal chemistry programs.

PI3Kdelta-Selective Assay and Counter-Screening Reference

Given the class-level PI3Kdelta Ki values (9–63 nM) [2], the compound may serve as a moderate-affinity reference for developing PI3Kdelta biochemical or cellular assays, particularly for counter-screening against PI3Kbeta and PI3Kgamma activities. Its sub-100 nM potency across three Class I PI3K isoforms supports its utility as a pan-Class I PI3K tool for assay validation.

Application
Selection Property
Validation Focus
PI3Kbeta biochemical profiling
Reported AlphaScreen Ki context
Isoform selectivity panel review
CNS-penetrant probe development
CNS MPO-compliant physicochemical parameters
Blood-brain barrier permeability assay context
Oxalamide SAR expansion
N1-(2,3-dimethylphenyl) core pharmacophore
Potency and selectivity benchmarking against series
PI3K assay counter-screening
Class-level pan-Class I PI3K profile
Beta/delta/gamma selectivity ratio verification
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